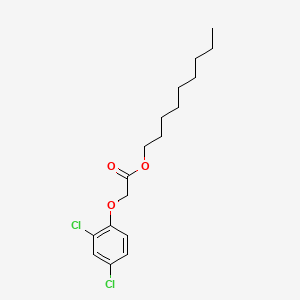
Nonyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely used as a systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings . The compound is part of the phenoxy herbicide family and is known for its effectiveness in weed management.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-D nonyl ester is synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,4-D nonyl ester involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors is common to enhance production efficiency and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D nonyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and nonyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
2,4-D nonyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential effects on human health and its role as an environmental contaminant.
Mecanismo De Acción
The mechanism of action of 2,4-D nonyl ester involves its absorption by plant tissues, where it is converted to 2,4-dichlorophenoxyacetic acid. The acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds . The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation.
Comparación Con Compuestos Similares
2,4-D nonyl ester can be compared with other similar compounds, such as:
- 2,4-D butoxyethyl ester (BEE)
- 2-ethylhexyl ester (2-EHE)
- Methyl ester
- Isopropyl ester
- Butyl ester
Uniqueness
2,4-D nonyl ester is unique due to its specific ester group, which influences its absorption rate, volatility, and overall efficacy as a herbicide. Compared to other esters, it may offer different advantages in terms of environmental stability and effectiveness under various conditions .
Propiedades
Número CAS |
55617-55-5 |
|---|---|
Fórmula molecular |
C17H24Cl2O3 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
nonyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C17H24Cl2O3/c1-2-3-4-5-6-7-8-11-21-17(20)13-22-16-10-9-14(18)12-15(16)19/h9-10,12H,2-8,11,13H2,1H3 |
Clave InChI |
ROCGYVVXBRTTJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


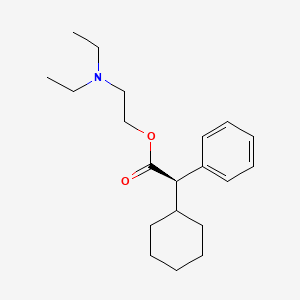

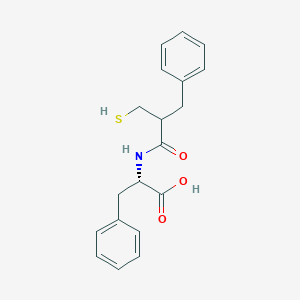
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)
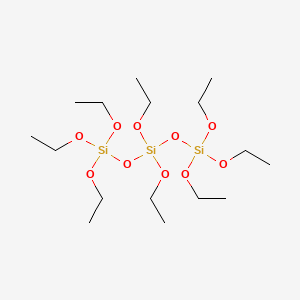
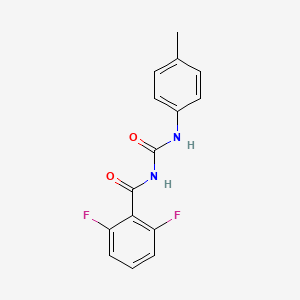
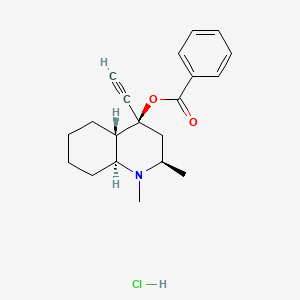
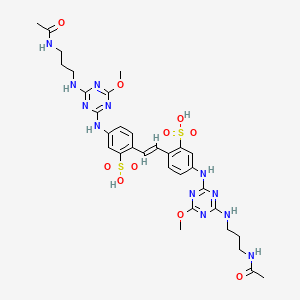
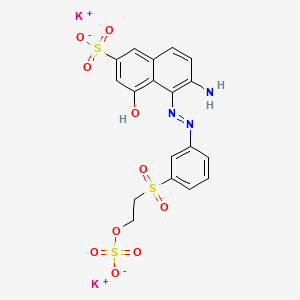
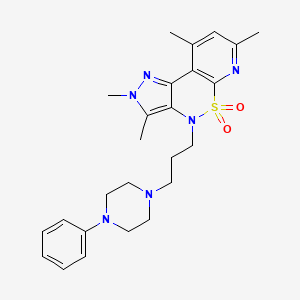
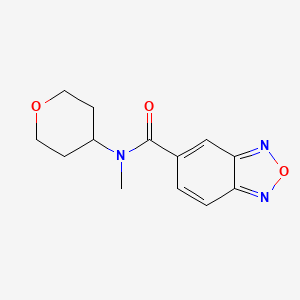

![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
